Di-tert-butyl piperazine-1,4-dicarboxylate

Piperazine Protecting group Synthetic yield

Multi-step synthesis often requires a fully inert piperazine core that survives harsh conditions until a global deprotection event. Di-tert-butyl piperazine-1,4-dicarboxylate solves this: both amine nitrogens are Boc-blocked, resisting nucleophiles, bases, and catalytic hydrogenation. This enables late-stage dual unmasking with TFA or HCl, ideal for producing symmetrical N,N′-disubstituted piperazines. - Dual Boc protection ensures orthogonal stability toward hydrogenation (alkene/alkyne/nitro group reduction). - Solid-state simplifies gravimetric dispensing and industrial recrystallization purification. - Serves as Brexpiprazole Impurity 58 reference standard, supporting ICH-compliant analytical method validation.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
CAS No. 76535-75-6
Cat. No. B185504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl piperazine-1,4-dicarboxylate
CAS76535-75-6
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3
InChIKeyYROXEBCFDJQGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl piperazine-1,4-dicarboxylate Identity and Specifications


Di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6; molecular formula C₁₄H₂₆N₂O₄; molecular weight 286.37 g/mol) is a fully symmetric, doubly N-protected piperazine derivative in which both secondary amine nitrogens are blocked with tert-butoxycarbonyl (Boc) groups . This compound serves as a foundational protected building block in medicinal chemistry and organic synthesis, characterized by a predicted boiling point of 353.3 ± 17.0 °C and a predicted density of 1.089 ± 0.06 g/cm³ at standard conditions . Its defining functional attribute is the dual Boc protection that renders the piperazine core chemically inert toward nucleophiles, electrophiles, bases, and catalytic hydrogenation conditions, enabling selective downstream functionalization only after deliberate acid-triggered deprotection [1].

Di-tert-butyl piperazine-1,4-dicarboxylate: Why Substitution Fails


Substituting Di-tert-butyl piperazine-1,4-dicarboxylate with the partially protected 1-Boc-piperazine (CAS 57260-71-6) fundamentally alters synthetic trajectory and product scope. 1-Boc-piperazine contains one free secondary amine capable of undergoing undesired nucleophilic reactions, cross-couplings, or side-chain modifications that would compromise fidelity in multi-step sequences where both nitrogens must remain masked until a defined late-stage deprotection event [1]. Similarly, alternative carbamate protecting groups such as Cbz (benzyloxycarbonyl) impose orthogonal deprotection conditions—Cbz requires hydrogenation over palladium catalysts, a condition that may be incompatible with alkenes, alkynes, nitro groups, or sulfur-containing functionalities present elsewhere in complex molecules [2]. The fully Boc-protected piperazine-1,4-dicarboxylate scaffold thus offers a unique combination of dual masking and acid-labile deprotection that is not replicated by mono-protected intermediates or Cbz-only derivatives, with direct consequences for synthetic route efficiency, yield, and the feasibility of producing specific pharmacologically active target molecules [3].

Di-tert-butyl piperazine-1,4-dicarboxylate Differentiation Evidence


Synthetic Route Efficiency: Di-Boc vs. Boc-Cbz

In a representative stepwise functionalization of piperazine scaffolds, the mixed Boc-Cbz-protected intermediate 1-Boc-4-Cbz-piperazine is synthesized from 1-Boc-piperazine and benzyl chloroformate. Published synthetic protocols report a reaction yield of approximately 99% for this transformation [1]. While this high yield demonstrates efficient mixed-protection installation, the requirement for subsequent orthogonal deprotection adds synthetic steps and material handling relative to a route that employs a fully symmetrical di-Boc-protected piperazine core from the outset. The di-Boc-piperazine-1,4-dicarboxylate scaffold eliminates the need for mixed-protection installation and enables direct acid-mediated global deprotection of both nitrogens in a single operation when full unmasking is desired [2].

Piperazine Protecting group Synthetic yield

Boc vs. Cbz Stability to Hydrogenation

The Boc group on Di-tert-butyl piperazine-1,4-dicarboxylate remains completely intact under catalytic hydrogenation conditions (H₂, Pd/C), whereas the Cbz (benzyloxycarbonyl) protecting group is quantitatively cleaved under identical conditions [1]. This orthogonal stability profile has been validated in practical synthetic applications: when both Boc and Cbz groups are present on the same piperazine scaffold, catalytic hydrogenation selectively removes the Cbz group while leaving the Boc group unaffected; conversely, acid treatment with trifluoroacetic acid (TFA) or HCl selectively cleaves the Boc group while preserving the Cbz moiety [1].

Protecting group Chemoselectivity Hydrogenation

Acid Lability: Boc vs. Cbz

The Boc protecting groups on Di-tert-butyl piperazine-1,4-dicarboxylate are highly sensitive to acidic conditions, undergoing facile cleavage with trifluoroacetic acid (TFA) or HCl in organic solvents. In contrast, the Cbz protecting group is significantly more resistant to acid and remains stable under the same acidic deprotection conditions [1]. This differential acid lability forms the basis of orthogonal protection strategies: a mixed Boc-Cbz piperazine can be selectively deprotected at the Boc site using TFA/CH₂Cl₂ while the Cbz group is retained, enabling sequential, regiospecific nitrogen functionalization [2].

Protecting group Deprotection Acid lability

Physicochemical Differences: Diethyl Ester Analog

Di-tert-butyl piperazine-1,4-dicarboxylate (molecular weight 286.37 g/mol, C₁₄H₂₆N₂O₄) differs substantially in physicochemical properties from its diethyl ester analog, diethyl piperazine-1,4-dicarboxylate (molecular weight 230.26 g/mol, C₁₀H₁₈N₂O₄) . The tert-butyl carbamate (Boc) groups confer significantly greater lipophilicity and steric bulk compared to ethyl carbamate moieties, impacting solubility, chromatographic behavior, and the steric environment around the piperazine ring during synthetic transformations .

Piperazine Physicochemical properties Lipophilicity

Solid vs. Liquid Handling Properties

Di-tert-butyl piperazine-1,4-dicarboxylate is a solid at ambient temperature and pressure, with a predicted density of 1.089 ± 0.06 g/cm³ and a predicted boiling point of 353.3 ± 17.0 °C . In contrast, the diethyl piperazine-1,4-dicarboxylate analog is a liquid under the same ambient conditions . This difference in physical state has direct implications for laboratory handling, weighing accuracy, storage stability, and the feasibility of purification via recrystallization rather than distillation.

Piperazine Physical state Handling

Di-tert-butyl piperazine-1,4-dicarboxylate Procurement & Applications


Late-Stage Global Deprotection in Complex Synthesis

Di-tert-butyl piperazine-1,4-dicarboxylate is the building block of choice for synthetic routes requiring a fully masked piperazine core that remains chemically inert through multiple synthetic transformations—including nucleophilic substitutions, organometallic couplings, and hydrogenation steps—until a deliberate, acid-mediated global deprotection event liberates both nitrogen atoms simultaneously. The orthogonal stability of the Boc groups toward catalytic hydrogenation ensures that alkenes, alkynes, or nitro groups elsewhere in the molecule can be reduced without premature loss of piperazine protection [1]. This scenario is particularly relevant in medicinal chemistry campaigns where the piperazine moiety is incorporated as a central scaffold, and late-stage diversification requires both nitrogens to be unmasked concurrently for subsequent functionalization.

Reference Standard and Impurity Profiling

As a fully characterized, commercially available compound with a defined CAS registry (76535-75-6), Di-tert-butyl piperazine-1,4-dicarboxylate serves as a reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing [1]. It is specifically listed as an impurity standard (Brexpiprazole Impurity 58) for the atypical antipsychotic agent brexpiprazole, where it is used for traceability against pharmacopeial standards (USP or EP) during analytical testing and regulatory compliance [2]. Procurement of high-purity, well-characterized material is essential for generating reliable calibration curves, establishing impurity limits, and meeting ICH guideline requirements for related substances testing.

Symmetric N-Substituted Piperazine Synthesis

Di-tert-butyl piperazine-1,4-dicarboxylate is the preferred starting material for the synthesis of symmetrically N,N′-disubstituted piperazines where both nitrogen substituents are intended to be identical. Following global Boc deprotection with TFA or HCl, the liberated piperazine core presents two equivalent secondary amines that undergo simultaneous or sequential derivatization. This approach eliminates the need for stepwise orthogonal protection/deprotection sequences required when starting from mono-protected 1-Boc-piperazine [1]. The symmetrical nature of the di-Boc scaffold reduces the number of synthetic operations and improves overall atom economy for this class of target molecules.

Process Scale-Up and Multi-Kilogram Production

For process chemistry applications requiring multi-kilogram quantities, Di-tert-butyl piperazine-1,4-dicarboxylate offers several practical advantages that differentiate it from liquid or moisture-sensitive analogs. Its solid physical state enables accurate gravimetric dispensing and simplifies inventory management in large-scale production settings [1]. The compound can be purified via recrystallization rather than distillation, a method better suited to industrial batch operations. The Boc protection strategy is well-established in process chemistry, with deprotection protocols using HCl/dioxane or TFA that are scalable and generate volatile byproducts (isobutylene, CO₂) that do not complicate workup procedures [2].

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